4-(Bromomethyl)benzenesulfonic acid

Descripción general

Descripción

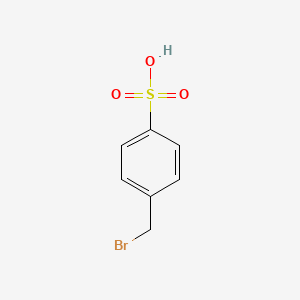

4-(Bromomethyl)benzenesulfonic acid is a chemical compound with the molecular formula C7H7BrO3S . It has an average mass of 251.098 Da and a monoisotopic mass of 249.929916 Da .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)benzenesulfonic acid involves a reaction with 4-(bromomethyl)benzenesulphonyl chloride in 1,4-dioxane. Aqueous hydrochloric acid (10%) is added to this solution and the reaction mixture is stirred at 40°C for 4 hours . The solvent is then removed and the residue is purified by crystallization from chloroform to yield a white solid .Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzenesulfonic acid consists of a benzene ring with a bromomethyl group (-CH2Br) and a sulfonic acid group (-SO3H) attached to it .Chemical Reactions Analysis

The sulfonation of benzene is a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid . The reaction can be reversed by adding hot aqueous acid to benzenesulfonic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)benzenesulfonic acid include a density of 1.772±0.06 g/cm3 and a pKa of -0.70±0.50 .Aplicaciones Científicas De Investigación

Catalytic Activity in Asymmetric Alkylation Reactions

4-(Bromomethyl)benzenesulfonic acid has been used in the synthesis of various benzenesulfonamides, which act as quaternization reagents. These reagents are crucial in producing cinchonidinium salts that show highly enantioselective catalytic activity in asymmetric benzylation reactions. This application is significant in the field of organic chemistry for the production of enantiomerically pure compounds (Itsuno, Yamamoto, & Takata, 2014).

Preparation of Colorless Salts for Nonlinear Optics

The compound has been used in the preparation of ionic 4-amino-1-methylpyridinium benzenesulfonate salts. These salts are important for their noncentrosymmetric structures and potential applications in second-order nonlinear optics. Such applications are relevant in the development of materials for photonic and electro-optic devices (Anwar et al., 2000).

Applications in Polymer Chemistry

4-(Bromomethyl)benzenesulfonic acid has been utilized in the grafting of benzenesulfonate onto polybenzimidazole, leading to proton exchange polymers with variable degrees of sulfonation. This application is particularly relevant in the field of polymer chemistry, impacting the development of new materials with specific conductive and structural properties (Roziere et al., 2001).

Synthesis of Novel Organic Compounds

The compound plays a role in the synthesis of novel organic compounds like benzocarbazoloquinones, which are created through oxidative cyclization processes. This synthesis is crucial in organic chemistry for creating complex molecules with potential applications in various fields (Rajeswaran & Srinivasan, 1994).

Electrosynthesis of Water-Soluble Polymers

It has been used in the electrosynthesis of novel water-soluble polymers and co-polymers. This application is significant for the development of new materials with unique solubility properties and potential uses in various industries (Utley & Smith, 2000).

Sulfonation of Carbon-Supported Catalysts

4-(Bromomethyl)benzenesulfonic acid is involved in the sulfonation of ordered mesoporous carbon-supported catalysts, enhancing their electrocatalytic properties. This is particularly relevant in the field of catalysis and materials science (Sun et al., 2009).

Safety And Hazards

This chemical is considered hazardous and may cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed and may cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Propiedades

IUPAC Name |

4-(bromomethyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSXIDHLKARTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276593 | |

| Record name | 4-(bromomethyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)benzenesulfonic acid | |

CAS RN |

82835-61-8 | |

| Record name | 4-(bromomethyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)